N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a tetrahydronaphthalene moiety, all connected through a sulfonamide linkage.
Preparation Methods
The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the tetrahydronaphthalene moiety: This can be synthesized through a Diels-Alder reaction or other cyclization methods.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, particularly those involving sulfonamide-sensitive enzymes or receptors.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. The pyrazole and pyridine rings can also interact with aromatic residues in the target protein, further stabilizing the binding.
Comparison with Similar Compounds
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic that also contains a sulfonamide group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that contains a sulfonamide moiety.
Furosemide: A diuretic that also contains a sulfonamide group.
The uniqueness of this compound lies in its combination of the pyrazole, pyridine, and tetrahydronaphthalene moieties, which provide distinct chemical and biological properties compared to other sulfonamide-containing compounds.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-24-17(13-20(23-24)19-8-4-5-11-21-19)14-22-27(25,26)18-10-9-15-6-2-3-7-16(15)12-18/h4-5,8-13,22H,2-3,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTLBWUDTXZRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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